molecular formula C24H24N2O4 B331353 4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide

4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide

Cat. No.: B331353
M. Wt: 404.5 g/mol
InChI Key: UVSFULIYKPBGMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide is a complex organic compound that belongs to the class of benzamides Benzamides are widely recognized for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide typically involves the condensation of 4-ethoxybenzoic acid with 2-amino-4-ethoxybenzamide. This reaction is often facilitated by the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under mild conditions, typically at room temperature, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, which is essential for maintaining the quality and consistency of the product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly common in the industrial synthesis of benzamides .

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium ethoxide (NaOEt) in ethanol.

Major Products Formed

Scientific Research Applications

4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s benzamide structure allows it to bind to active sites on enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways, leading to various biological effects. The ethoxy groups enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide stands out due to its dual ethoxy groups, which confer unique chemical properties such as increased solubility and reactivity. These properties make it particularly valuable in applications requiring high bioavailability and specific molecular interactions .

Properties

Molecular Formula

C24H24N2O4

Molecular Weight

404.5 g/mol

IUPAC Name

4-ethoxy-N-[2-[(4-ethoxybenzoyl)amino]phenyl]benzamide

InChI

InChI=1S/C24H24N2O4/c1-3-29-19-13-9-17(10-14-19)23(27)25-21-7-5-6-8-22(21)26-24(28)18-11-15-20(16-12-18)30-4-2/h5-16H,3-4H2,1-2H3,(H,25,27)(H,26,28)

InChI Key

UVSFULIYKPBGMZ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OCC

Origin of Product

United States

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